

# Application Note: Microbiological Assay for Determining Vitamin B5 (Pantothenic Acid) Activity

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## Compound of Interest

Compound Name: *Pantothenic Acid*

Cat. No.: *B1210588*

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## Introduction

Vitamin B5, also known as **pantothenic acid**, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are vital for fatty acid metabolism and a wide array of other metabolic pathways.[1][2][3] Accurately quantifying the biological activity of Vitamin B5 in various matrices, including pharmaceuticals, food products, and biological samples, is crucial for quality control, nutritional analysis, and research. The microbiological assay is a widely accepted and reliable method for determining the bioactivity of Vitamin B5.[4][5] This method leverages the principle that certain microorganisms, such as *Lactobacillus plantarum*, require Vitamin B5 for growth.[1][6][7] In a medium containing all necessary nutrients except for **pantothenic acid**, the growth of the microorganism is directly proportional to the amount of Vitamin B5 present in the sample.[5][8][9] The microbial growth can be quantified by measuring the turbidity of the culture, a technique known as the turbidimetric method.[1][8]

## Principle of the Assay

The microbiological assay for Vitamin B5 is based on the growth response of a specific microorganism, typically *Lactobacillus plantarum* (ATCC 8014), to varying concentrations of **pantothenic acid**. The microorganism is inoculated into a basal medium that is complete in all respects for its growth, except for Vitamin B5.[1][6] When samples containing Vitamin B5 are added to this medium, the bacteria will grow. The extent of this growth, measured as turbidity,

is proportional to the concentration of Vitamin B5. By comparing the turbidity produced by a test sample to that produced by a series of known standard concentrations of **pantothenic acid**, the Vitamin B5 activity in the sample can be accurately determined.[\[2\]](#)[\[5\]](#)

## Experimental Protocols

### 1. Preparation of Media and Reagents

Proper preparation of the culture medium and reagents is critical for the accuracy of the assay.

#### a. Basal Medium Stock Solution

The following table outlines the components for the basal medium stock solution, which is formulated to be deficient in Vitamin B5.

Component	Concentration per 100 mL
Vitamin-Free Casein Hydrolysate	1.2 g
Anhydrous Dextrose	4.0 g
Anhydrous Sodium Acetate	2.0 g
L-Cystine	40 mg
L-Tryptophan	10 mg
Adenine Sulfate	2 mg
Guanine Hydrochloride	2 mg
Uracil	2 mg
Riboflavin	200 µg
Thiamine Hydrochloride	20 µg
Biotin	0.08 µg
p-Aminobenzoic Acid	20 µg
Niacin	200 µg
Pyridoxine Hydrochloride	80 µg
Folic Acid	10 µg
Monopotassium Phosphate	100 mg
Dipotassium Phosphate	100 mg
Magnesium Sulfate	40 mg
Ferrous Sulfate	2 mg
Sodium Chloride	2 mg
Manganese Sulfate	2 mg
Polysorbate 80	0.04 mL

Note: Commercially available Pantothenate Assay Medium can also be used. Prepare according to the manufacturer's instructions.[\[10\]](#)[\[11\]](#)

b. Standard Stock Solution of Vitamin B5 (Calcium Pantothenate)

- Accurately weigh 50 mg of USP Calcium Pantothenate Reference Standard (previously dried and stored in a desiccator over phosphorus pentoxide).
- Dissolve in approximately 500 mL of deionized water in a 1000 mL volumetric flask.
- Add 10 mL of 0.2 N acetic acid and 100 mL of 0.2 N sodium acetate.
- Dilute to 1000 mL with deionized water. This stock solution contains 50 µg/mL of calcium pantothenate. Store in the refrigerator.

c. Standard Working Solution

- On the day of the assay, dilute 1.0 mL of the stock solution to 100 mL with deionized water. This working solution contains 0.5 µg/mL of calcium pantothenate.

2. Preparation of Inoculum

- Maintain stock cultures of *Lactobacillus plantarum* (ATCC 8014) on Lactobacilli Agar AOAC slants.[\[11\]](#)
- Transfer the culture to a fresh agar slant and incubate at 37°C for 18-24 hours.
- Subculture from the agar slant into a tube containing 10 mL of sterile single-strength Pantothenate Assay Medium supplemented with 0.02 µg of calcium pantothenate.
- Incubate for 18-24 hours at 37°C.[\[11\]](#)
- Centrifuge the bacterial suspension under aseptic conditions and decant the supernatant.
- Wash the cells three times with 10 mL of sterile 0.85% saline solution.
- After the final wash, resuspend the cells in sterile 0.85% saline and adjust the turbidity to approximately 40-45% transmittance at 660 nm using a spectrophotometer.[\[11\]](#) This

suspension will be used as the inoculum.

### 3. Assay Procedure

- Prepare a series of sterile test tubes for the standard curve, sample, and controls.
- To the standard curve tubes, add 0.0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, and 5.0 mL of the Standard Working Solution (0.02 µg/mL).[\[11\]](#) This will result in concentrations of 0.0, 0.01, 0.02, 0.03, 0.04, 0.05, 0.06, 0.08, and 0.1 µg per tube.
- Prepare sample solutions by extracting the Vitamin B5 and diluting to an expected concentration that falls within the range of the standard curve.
- Add appropriate volumes of the diluted sample extracts to their respective tubes.
- Add 5.0 mL of the single-strength Basal Medium to each tube.
- Adjust the total volume of each tube to 10 mL with deionized water.
- Autoclave the tubes at 121°C for 10 minutes.[\[11\]](#)
- Cool the tubes to room temperature.
- Aseptically inoculate each tube (except for the uninoculated blanks) with one drop of the prepared inoculum.
- Incubate all tubes at 37°C for 18-24 hours.[\[5\]](#)[\[11\]](#)

### 4. Data Collection and Analysis

- After incubation, measure the turbidity of each tube using a spectrophotometer at a wavelength of 610-630 nm or 540-550 nm.[\[12\]](#)
- Plot a standard curve of absorbance (turbidity) versus the concentration of calcium pantothenate.
- Determine the concentration of Vitamin B5 in the sample extracts by interpolating their absorbance values on the standard curve.[\[2\]](#)[\[11\]](#)

- Calculate the final Vitamin B5 concentration in the original sample by accounting for all dilution factors.

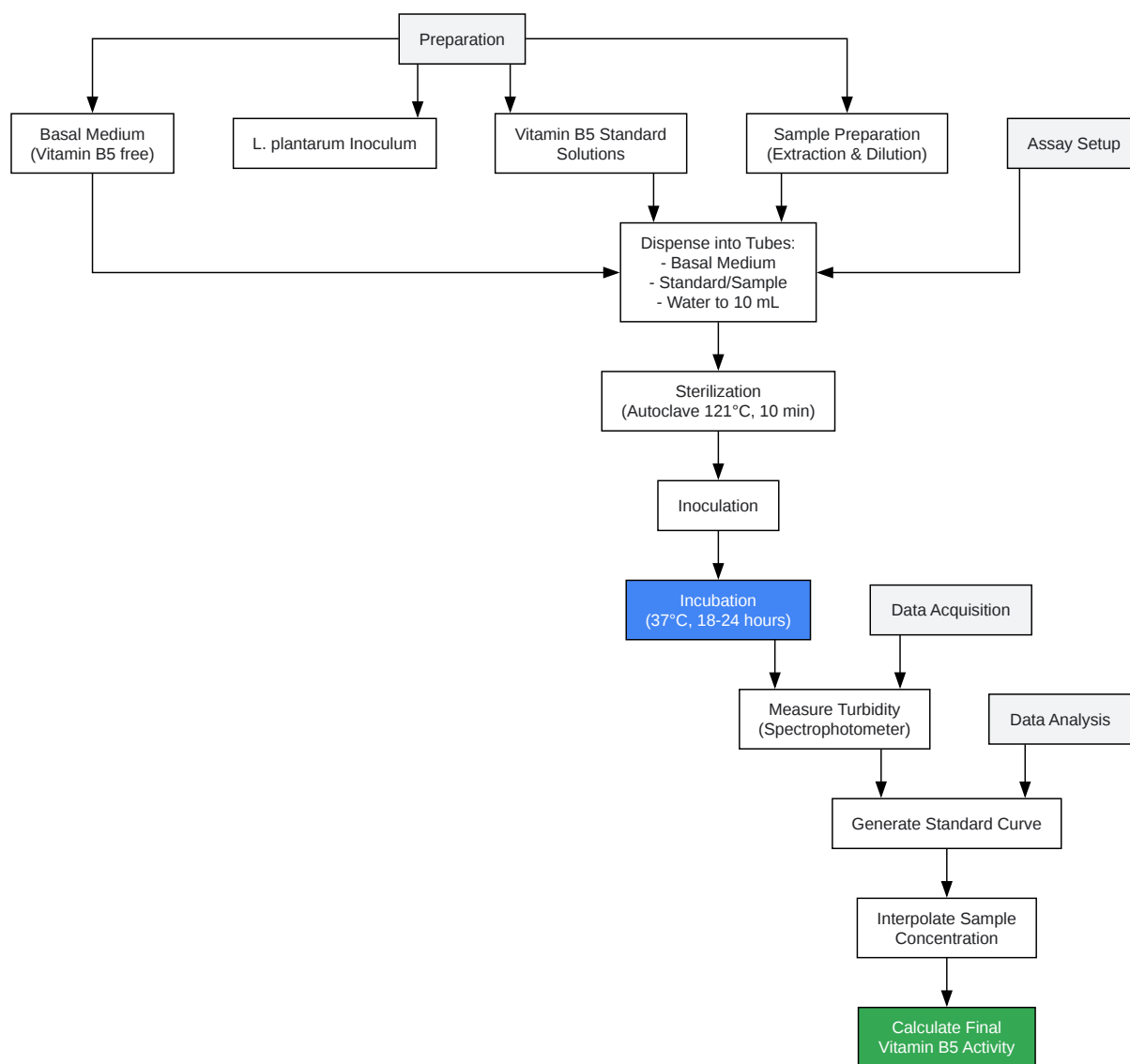
## Data Presentation

Table 1: Standard Curve for Vitamin B5 Microbiological Assay

Tube No.	Standard Solution (mL)	Concentration (μg/tube )	Absorbance (OD at 620 nm)
1	0.0	0.00	0.05
2	0.5	0.01	0.15
3	1.0	0.02	0.25
4	1.5	0.03	0.35
5	2.0	0.04	0.45
6	2.5	0.05	0.54
7	3.0	0.06	0.62
8	4.0	0.08	0.75
9	5.0	0.10	0.85

Note: The absorbance values are representative and will vary between experiments.

## Visualizations



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Caption: Experimental workflow for the microbiological assay of Vitamin B5.



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